molecular formula C13H11N5O2 B2788121 4-oxo-6-phenyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide CAS No. 1986367-72-9

4-oxo-6-phenyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide

Cat. No.: B2788121
CAS No.: 1986367-72-9
M. Wt: 269.264
InChI Key: GJVUVQJBPDWEBA-UHFFFAOYSA-N
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Description

4-oxo-6-phenyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide is a nitrogen-containing heterocyclic compound This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-phenyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.

    Introduction of the Phenyl Group: This step often involves the use of phenylhydrazine or similar reagents to introduce the phenyl moiety into the structure.

    Formation of the Carbohydrazide Moiety: This can be accomplished through reactions involving hydrazine derivatives and carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-phenyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution Reagents: Various halogenating agents, nucleophiles, and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

4-oxo-6-phenyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for its effects on various diseases, including cancer, infections, and inflammatory conditions.

    Industry: It can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-oxo-6-phenyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Indole Derivatives: Indole-based compounds also have diverse biological activities and are used in similar research applications.

    Pyrrolopyrazine Derivatives: These compounds are structurally related and have been studied for their antimicrobial, antiviral, and anticancer properties.

Uniqueness

4-oxo-6-phenyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

4-oxo-6-phenyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c14-16-12(19)9-6-11-13(20)15-10(7-18(11)17-9)8-4-2-1-3-5-8/h1-5,7,9,11,17H,6,14H2,(H,15,20)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVGTYKRDJQOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NC(=CN2NC1C(=O)NN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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